|
REACTION_CXSMILES
|
[F:1][CH2:2][C:3]([CH2:9][F:10])([CH3:8])[C:4](OC)=[O:5].[H-].[Na+].[CH3:13][C:14]#[N:15]>C1COCC1>[F:1][CH2:2][C:3]([CH2:9][F:10])([CH3:8])[C:4](=[O:5])[CH2:13][C:14]#[N:15] |f:1.2|
|
|
Name
|
|
|
Quantity
|
5.21 g
|
|
Type
|
reactant
|
|
Smiles
|
FCC(C(=O)OC)(C)CF
|
|
Name
|
|
|
Quantity
|
1.248 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
2.791 g
|
|
Type
|
reactant
|
|
Smiles
|
CC#N
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FCC(C(CC#N)=O)(C)CF
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.412 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.1% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |